N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Physicochemical profiling Lead optimization CNS drug design

For neurokinin receptor SAR, lot-to-lot variability in anilide-substituted quinoline-4-carboxamides can confound selectivity data. This compound, with a 4-ethoxyphenyl moiety, provides a controlled divergence point from SB-222200 to probe NK-3 vs. NK-2 selectivity and CNS penetration. • Modulates logP (XLogP3=5.4) and H-bond capacity vs. 4-methoxy/4-fluoro analogs for PK/PD profiling. • Enables orthogonal chemical probe studies to confirm mechanism-based NK-3 antagonism. • 98% purity grade minimizes artifacts in in vivo CNS studies and MTT cytotoxicity assays.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
Cat. No. B12473808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C
InChIInChI=1S/C25H22N2O2/c1-3-29-20-15-13-19(14-16-20)26-25(28)23-17(2)24(18-9-5-4-6-10-18)27-22-12-8-7-11-21(22)23/h4-16H,3H2,1-2H3,(H,26,28)
InChIKeyJCGMBUXAOWRWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Profile and Selection Context


N-(4-Ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide (CAS 337936-43-3) is a synthetic quinoline-4-carboxamide derivative featuring a 3-methyl-2-phenylquinoline core linked via an amide bond to a 4-ethoxyphenyl group [1]. This compound belongs to a scaffold class that has been explored for neurokinin receptor antagonism and tubulin polymerization inhibition [2][3]. Its computed physicochemical properties (XLogP3 = 5.4, TPSA = 51.2 Ų) suggest favorable membrane permeability [1], making it a candidate for CNS-targeted probe development.

1 Neurokinin & tubulin research probe — quinoline-4-carboxamide scaffold reported for NK-3 receptor antagonism and tubulin polymerization inhibition studies.
2 CNS target engagement context — computed membrane permeability profiles (XLogP3/TPSA) may support CNS-targeted probe development.
3 SAR comparator tool — distinct 4-ethoxyphenyl amide and 3-methyl substituents offer divergent profiles compared to reference compounds SB-222200 and Lin series 7b.

Why This Compound Cannot Be Replaced by Close Analogs


Substitution at the quinoline-4-carboxamide anilide position critically modulates both target affinity and pharmacokinetic behavior within this compound class. SB-222200, the prototypical NK-3 antagonist in this series, achieves a Ki of 4.4 nM for hNK-3 receptors via an (S)-α-ethylbenzyl amide substituent [1]. Exchanging this group for a 4-ethoxyphenyl moiety (as in the target compound) alters the hydrogen-bonding capacity, steric profile, and logP of the molecule. These changes can drastically shift selectivity between NK receptor subtypes and influence blood-brain barrier penetration [1][2]. The quantitative comparisons below demonstrate that even single-atom replacements (e.g., 4-ethoxy vs. 4-fluoro or 4-methoxy on the anilide ring) produce measurable differences in physicochemical properties that directly impact assay performance and formulation compatibility [3].

Property Target Compound (4-Ethoxyphenyl) SB-222200 (α-ethylbenzyl amide)
Amide substituent divergence may shift NK receptor subtype selectivity and blood-brain barrier penetration profile compared to the prototypical NK-3 antagonist.
Property Target Compound (XLogP3 ~5.4) 4-Fluoro analog (XLogP3 ~5.0) / 4-Methoxy analog (XLogP3 ~4.7)
Higher lipophilicity may alter membrane partitioning and assay buffer compatibility. Physicochemical differences may affect formulation and in vitro assay performance.
Property Target Compound (3-Methyl substituted) Lin series 7b (Non-methylated analog)
3-Methyl group may influence colchicine-site binding kinetics and metabolic stability. Direct anti-proliferative data for the target compound are not yet reported.

Quantitative Differentiation Evidence


Anilide Substituent Impact on Lipophilicity and Polarity

The target compound's 4-ethoxyphenyl substituent imparts a computed XLogP3 of 5.4, which is approximately 0.6–0.8 log units higher than the 4-methoxy analog (XLogP3 ≈ 4.6–4.8) and closer to the 4-fluoro analog (XLogP3 ≈ 5.0) [1]. The topological polar surface area (TPSA) of 51.2 Ų for the target compound is identical across all three 4-substituted anilide analogs, indicating that the differentiation arises primarily from lipophilicity rather than hydrogen-bonding capacity [1]. Increased logP correlates with enhanced passive membrane permeability, which is a critical parameter for CNS penetration in NK-3 antagonist programs [2].

Anilide Lipophilicity
Cross-study comparable
XLogP3 = 5.4
Δ +0.4 to +0.7 vs. 4-F/4-OMe analogs
Reported CNS permeability context
TPSA remains identical; lipophilicity drives differentiation. Data source: PubChem computed XLogP3.
Physicochemical profiling Lead optimization CNS drug design

Commercial Purity Comparison and Assay Reproducibility

Two commercial suppliers provide this compound with verified purity specifications: Leyan (Shanghai HaoHong Biomedical) offers the compound at 98% purity , while AKSci lists the compound at 95% purity . A 3% absolute purity difference corresponds to a reduction in total impurity burden from approximately 5% to 2%, which can be significant in cell-based assays where minor contaminants may exert off-target effects or cytotoxic interference.

Commercial Purity
Supplier review
98% vs. 95%
Purity specification context
Leyan (98%) vs. AKSci (95%). Higher purity may reduce impurity-driven assay interference.
Quality assurance Procurement specification Assay reproducibility

Amide Substituent Divergence and NK Receptor Selectivity

SB-222200 (N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide) is a well-characterized NK-3 antagonist with Ki = 4.4 nM for hNK-3, >100,000 nM for hNK-1, and 250 nM for hNK-2 [1]. The target compound replaces the chiral α-ethylbenzyl amide with an achiral 4-ethoxyphenyl amide. While direct binding data for the target compound are not publicly available, SAR studies on quinoline-4-carboxamide NK-3 antagonists have shown that the amide substituent governs subtype selectivity: bulky, lipophilic groups favor NK-3 affinity, whereas smaller or more polar substituents can shift activity toward NK-2 [2]. The target compound's ethoxyphenyl group (MW 137 Da, XLogP3 contribution ~2.2) occupies a distinct chemical space from the α-ethylbenzyl group (MW 120 Da, XLogP3 contribution ~2.8), likely resulting in a different selectivity fingerprint.

NK Receptor Selectivity
Class-level inference
SB-222200: Ki hNK-3 = 4.4 nM
Target: No direct Ki data available
Orthogonal probe context
Amide shift likely alters NK-1/NK-2/NK-3 fingerprint. Experimental validation required.
NK-3 receptor antagonist Neurokinin receptor Selectivity profiling

3-Methyl Modification in the Tubulin Inhibitor Scaffold

The 2-phenylquinoline-4-carboxamide backbone has been validated as a tubulin polymerization inhibitor scaffold. The most potent derivative reported in the 2017 Lin et al. series (compound 7b, lacking a 3-methyl group and bearing a different anilide substituent) achieved IC₅₀ values of 0.5 μM (SK-OV-3) and 0.2 μM (HCT116) [1]. The target compound carries a 3-methyl substituent on the quinoline ring, which is absent in compound 7b. The 3-methyl group is present in SB-222200 and has been associated with enhanced metabolic stability in the NK-3 antagonist series [2]. This structural feature may confer improved microsomal stability, although direct comparative data for the target compound are not yet reported.

Tubulin Inhibition
Class-level inference
Scaffold IC₅₀: 0.2–0.5 μM (SK-OV-3/HCT116)
Target: Direct data pending
Scaffold activity confirmed; target specificity under review
3-methyl modification may alter metabolic stability and anti-proliferative response.
Tubulin polymerization Antiproliferative activity Cancer cell lines

Priority Application Scenarios


CNS Neurokinin-3 Receptor Probe Development

The compound's computed XLogP3 of 5.4 and TPSA of 51.2 Ų fall within the CNS drug-like space, and its structural homology to the brain-penetrant NK-3 antagonist SB-222200 makes it a candidate for developing novel NK-3 receptor probes [1]. Researchers can use this compound to explore the SAR around the anilide position while maintaining the 3-methyl-2-phenylquinoline core known to confer NK-3 affinity [2]. The 98% purity grade from Leyan is recommended for in vivo CNS studies where impurity-driven artifacts are a concern .

Tubulin Polymerization Inhibitor Lead Optimization

Building on the validated 2-phenylquinoline-4-carboxamide tubulin inhibitor scaffold, this compound provides a 3-methyl-substituted analog suitable for comparative SAR studies against the non-methylated compound 7b (IC₅₀ = 0.2–0.5 μM against SK-OV-3 and HCT116) [1]. The 3-methyl group may influence colchicine-site binding kinetics and metabolic stability. Procurement of the 98% purity material is advised for reliable IC₅₀ determinations in MTT-based cytotoxicity assays .

Pharmacokinetic and Pharmacodynamic Differentiation

Compared to the more polar 4-methoxy analog (ΔXLogP3 ≈ −0.7), the target compound's higher lipophilicity is expected to increase volume of distribution and CNS exposure [1]. This property, combined with its structural divergence from SB-222200 at the amide position, makes it a valuable comparator for studying how anilide substituent modifications impact PK/PD relationships in the quinoline-4-carboxamide class [2].

Chemical Biology Tool for NK Receptor Deconvolution

Because the target compound differs from SB-222200 specifically at the amide substituent, it can serve as an orthogonal chemical probe to confirm that pharmacological effects observed with SB-222200 are mechanism-based (NK-3 mediated) rather than compound-specific off-target effects. This application is supported by the SAR framework described in WO2002083664A1, which teaches that amide modifications tune NK-3 vs. NK-2 selectivity [2].

Application
Selection Property
Validation Focus
CNS NK-3 Probe Studies
CNS-permeability profile (XLogP3/TPSA context)
NK-3 receptor binding and blood-brain barrier model assessment
Tubulin Polymerization SAR
3-Methyl substituent and colchicine-site kinetics
Anti-proliferative MTT assay and tubulin polymerization response
NK Receptor Subtype Deconvolution
Amide substituent divergences vs. SB-222200
Orthogonal target-engagement confirmation (NK-1/NK-2/NK-3)
Pharmacokinetic Profiling
Metabolic stability context (3-methyl vs. non-methylated)
Microsomal stability and CNS exposure model review
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